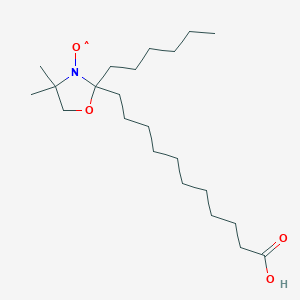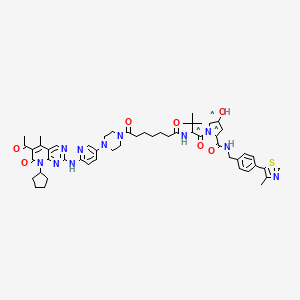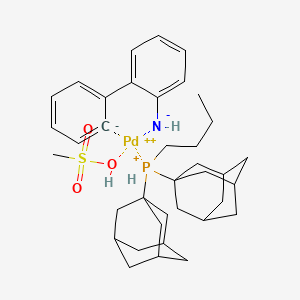
ataCXium A Pd G3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of ataCXium A Pd G3 involves the reaction of diadamantyl-n-butylphosphine with 2-amino-1,1’-biphenyl-2-yl)palladium (II) methanesulfonate. The reaction is typically carried out under inert gas conditions (nitrogen or argon) at low temperatures (2–8 °C) to ensure stability and prevent decomposition . Industrial production methods follow similar protocols but are scaled up to meet commercial demands.
Análisis De Reacciones Químicas
ataCXium A Pd G3 is known for its versatility in catalyzing various types of cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common reagents used in these reactions include aryl halides, alkynes, and organotrifluoroborates. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
ataCXium A Pd G3 has a wide range of applications in scientific research:
- Chemistry : It is used in the synthesis of complex organic molecules through various cross-coupling reactions.
- Biology : The compound is employed in the modification of biomolecules, aiding in the development of new drugs and therapeutic agents.
- Medicine : It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
- Industry : this compound is used in the production of fine chemicals, agrochemicals, and materials science .
Mecanismo De Acción
The mechanism of action of ataCXium A Pd G3 involves the formation of a palladium complex with the substrate, facilitating the transfer of functional groups. The molecular targets include aryl halides and alkynes, and the pathways involved are primarily oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
Similar compounds to ataCXium A Pd G3 include:
- cataCXium Pd G4 : A fourth-generation Buchwald precatalyst with a methylated amino group on the biphenyl backbone, offering improved stability and reactivity .
- RuPhos Pd G3 : Another third-generation Buchwald precatalyst with different ligand structures, providing alternative reactivity profiles .
This compound is unique due to its specific ligand structure, which offers a balance of stability and reactivity, making it suitable for a wide range of cross-coupling reactions .
Propiedades
Fórmula molecular |
C37H53NO3PPdS+ |
|---|---|
Peso molecular |
729.3 g/mol |
Nombre IUPAC |
bis(1-adamantyl)-butylphosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide |
InChI |
InChI=1S/C24H39P.C12H9N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-22H,2-16H2,1H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
Clave InChI |
VIYNMTFDXQNMCC-UHFFFAOYSA-O |
SMILES canónico |
CCCC[PH+](C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


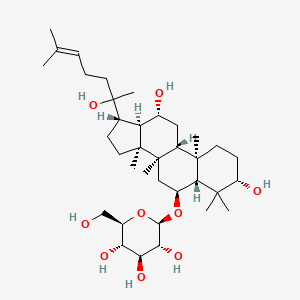
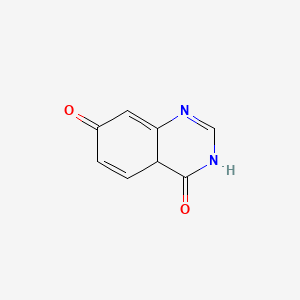

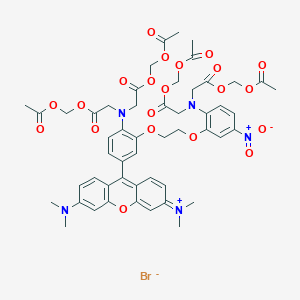
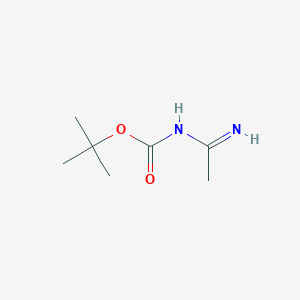
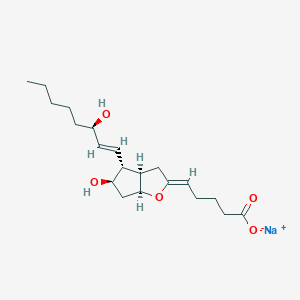
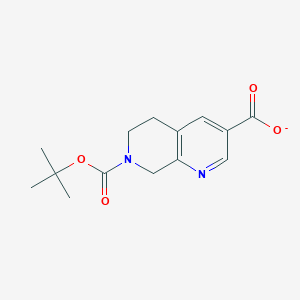
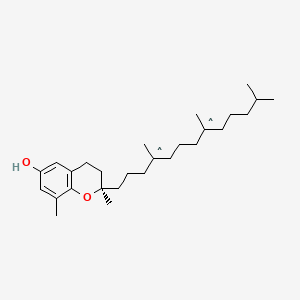
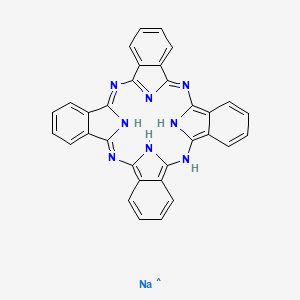
![2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]-N-(trideuterio(113C)methyl)benzamide](/img/structure/B12350401.png)
![(E)-[5-bromo-3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12350409.png)
